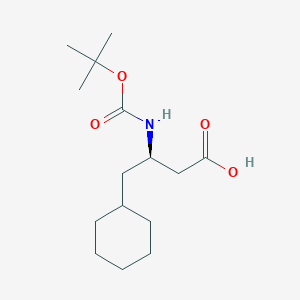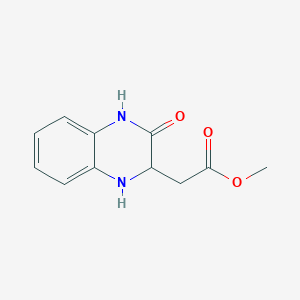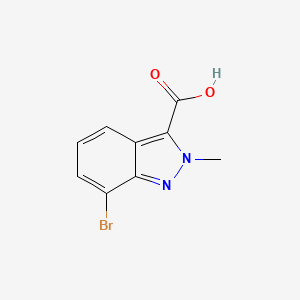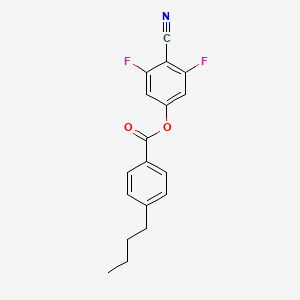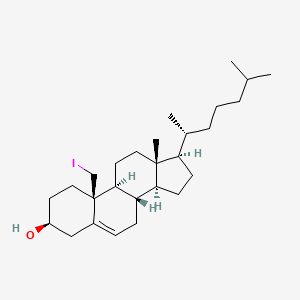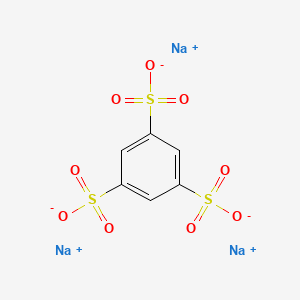
trisodium;benzene-1,3,5-trisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trisodium;benzene-1,3,5-trisulfonate is a chemical compound with the molecular formula C6H3Na3O9S3. It is characterized by three sulfonic acid groups attached to a benzene ring, each neutralized by a sodium ion. This compound is known for its use as a dye intermediate and corrosion inhibitor .
Synthetic Routes and Reaction Conditions:
Sulfonation of Benzene: The synthesis of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) typically begins with the sulfonation of benzene. Benzene is treated with sulfur trioxide or oleum under controlled conditions to introduce sulfonic acid groups at the 1, 3, and 5 positions on the benzene ring.
Neutralization: The resulting 1,3,5-benzenetrisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The process involves:
Continuous Sulfonation: Using continuous reactors to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.
化学反応の分析
Types of Reactions: trisodium;benzene-1,3,5-trisulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for redox reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of 1,3,5-benzenetrisulfonic acid can be formed.
Oxidation/Reduction Products: These reactions may lead to changes in the oxidation state of the sulfur atoms.
科学的研究の応用
trisodium;benzene-1,3,5-trisulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
作用機序
The mechanism of action of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) depends on its application:
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Dye Intermediate:
類似化合物との比較
1,3-Benzenedisulfonic Acid, Disodium Salt: Contains two sulfonic acid groups and is used in similar applications but with different reactivity and properties.
1,5-Naphthalenedisulfonic Acid: Another sulfonated aromatic compound with distinct structural and functional characteristics.
Uniqueness: trisodium;benzene-1,3,5-trisulfonate is unique due to its three sulfonic acid groups, which provide higher solubility and reactivity compared to compounds with fewer sulfonic acid groups .
特性
CAS番号 |
43052-65-9 |
|---|---|
分子式 |
C6H3Na3O9S3 |
分子量 |
384.3 g/mol |
IUPAC名 |
trisodium;benzene-1,3,5-trisulfonate |
InChI |
InChI=1S/C6H6O9S3.3Na/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15;;;/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChIキー |
NUUFGLOPUMQYIX-UHFFFAOYSA-K |
SMILES |
C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Naphthalen-2-yl)methyl]piperidine](/img/structure/B1628965.png)
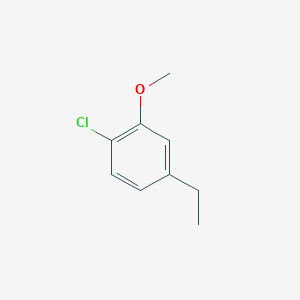
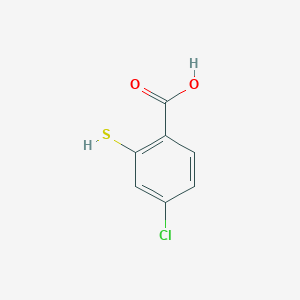
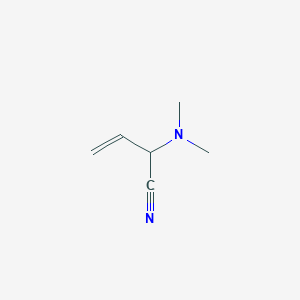
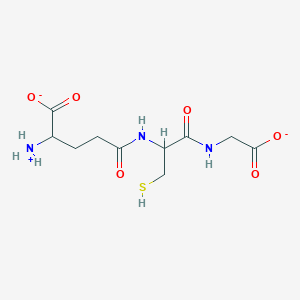
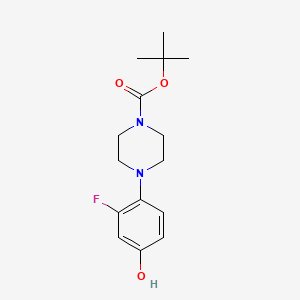
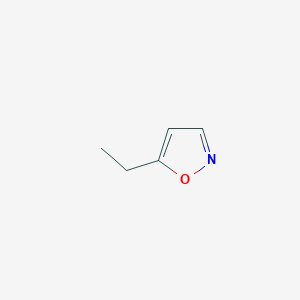
![Dimethyl[3-(oleoylamino)propyl]ammonium propionate](/img/structure/B1628976.png)
